molecular formula C15H20F2N2O3S B2368526 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380178-64-1

3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

Cat. No.: B2368526
CAS No.: 2380178-64-1
M. Wt: 346.39
InChI Key: FRRIIVVDFUWEOF-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide (CAS 2380178-64-1) is a synthetic sulfonamide derivative of interest in medicinal chemistry and pharmacological research. It has a molecular formula of C15H20F2N2O3S and a molecular weight of 346.4 g/mol . The compound's structure integrates a difluorobenzene ring and a morpholine-substituted cyclobutane moiety, which are privileged scaffolds in drug discovery. Research into analogous sulfonamide compounds has demonstrated significant potential in areas such as analgesia and the treatment of neuropathic pain . Studies on a related sulfonamide, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), have shown potent antinociceptive and antiallodynic effects in murine models, significantly reversing diabetes-induced hyperalgesia and allodynia . The mechanism of action for such effects appears to involve serotonergic (5-HT3) and opioidergic (µ receptor) pathways, as the analgesia was reversed by antagonists like ondansetron and naloxone . Furthermore, sulfonamides as a class are investigated for their carbonic anhydrase inhibitory activity, which presents a newer potential drug target for managing neuropathic pain by reversing deficits in intracellular pH in neurons . This makes 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide a valuable chemical tool for researchers exploring novel non-opioid pathways for pain management and other therapeutic applications. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

3,4-difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O3S/c16-13-3-2-12(10-14(13)17)23(20,21)18-11-15(4-1-5-15)19-6-8-22-9-7-19/h2-3,10,18H,1,4-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRIIVVDFUWEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3,4-Difluorobenzenesulfonyl Chloride

This intermediate is typically prepared via chlorosulfonation of 1,2-difluorobenzene. Patent CN103709071A describes a three-step route starting with Friedel-Crafts acylation using trichloroacetyl chloride and a Lewis acid catalyst (AlCl₃ or FeCl₃) at 0–40°C. The resulting 3,4-difluoro-(α,α,α-trichloroacetyl)benzene is aminated with ammonia to yield 3,4-difluorobenzamide, followed by halogenated dehydration (e.g., PCl₅) to produce 3,4-difluorobenzonitrile. Subsequent oxidation with H₂O₂/HCl generates the sulfonyl chloride with 75–85% yield.

Preparation of 1-(Morpholin-4-yl)cyclobutylmethanamine

This amine component is synthesized through cyclobutane ring formation and morpholine incorporation . A representative approach involves:

  • Cyclobutane carboxylation : [2+2] photocycloaddition of ethylene derivatives.
  • Reductive amination : Reaction of cyclobutanone with morpholine using NaBH₃CN, yielding 1-morpholin-4-ylcyclobutanol.
  • Mitsunobu reaction : Conversion to the methylamine derivative via reaction with phthalimide and subsequent deprotection.

Sulfonamide Bond Formation Strategies

Classical Coupling Methods

The reaction of 3,4-difluorobenzenesulfonyl chloride with 1-(morpholin-4-yl)cyclobutylmethanamine in anhydrous dichloromethane (DCM) or THF, catalyzed by triethylamine (TEA), achieves 70–80% yields. Key parameters include:

  • Temperature : 0–5°C to minimize sulfonyl chloride hydrolysis.
  • Stoichiometry : 1.1 equivalents of amine to ensure complete reaction.
  • Workup : Aqueous HCl wash to remove excess amine, followed by recrystallization from ethanol/water.

Fluorination and Regioselectivity Control

Directed Ortho-Metalation (DoM)

Patent CN105859536B highlights Grignard exchange reactions for regioselective fluorination. Using isopropylmagnesium chloride, 3,4-difluoro bromobenzene undergoes format exchange at 0–10°C, minimizing side reactions (e.g., defluorination). Subsequent quenching with DMF produces 3,4-difluorobenzaldehyde, a precursor for sulfonyl chloride synthesis.

Balz-Schiemann Reaction

Diazotization of 3,4-diaminobenzenesulfonic acid followed by fluorination with HF/Pyridine achieves >90% fluorination efficiency. However, this method risks over-fluorination and requires rigorous temperature control (-10°C).

Cyclobutane-Morpholine Integration

Nucleophilic Substitution

Reaction of cyclobutylmethyl bromide with morpholine in DMF at 60°C for 12 h provides 1-morpholin-4-ylcyclobutylmethane in 65% yield. Optimization with KI as a catalyst improves yields to 78%.

Reductive Amination

Cyclobutanone reacts with morpholine and NaBH₃CN in methanol at 25°C, yielding 1-morpholin-4-ylcyclobutanol (85% yield). Subsequent Appel reaction with CBr₄/PPh₃ generates the bromide, which is aminated via Gabriel synthesis.

Challenges and Optimization Strategies

Byproduct Formation in Sulfonamide Synthesis

Classical coupling methods often produce sulfonic acid byproducts due to hydrolysis. Patent AR079183A1 recommends using molecular sieves (4Å) to absorb moisture, increasing yields by 12%.

Stereochemical Purity

The morpholine-cyclobutane moiety introduces stereogenic centers. Chiral HPLC (Chiralpak IC column) resolves enantiomers, achieving >99% ee when using (R)-BINOL-derived catalysts.

Solvent Selection

THF outperforms DCM in electrochemical methods due to higher dielectric constants, facilitating electron transfer.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in polar solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of fluorine atoms with various functional groups.

Scientific Research Applications

3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • In contrast, Compound 12 (73% yield) demonstrates efficient alkylation strategies .
  • Physical State: Most analogs (e.g., 8h, Example 53) are solids, while Compound 12 is an oil, indicating that lipophilic substituents (e.g., propan-2-yl phenoxy) reduce crystallinity .

Functional Group Impact on Bioactivity

  • Morpholine vs. Piperidine/Pyrrolidine : Morpholine-containing compounds (e.g., 8h) may exhibit improved solubility due to the oxygen atom’s polarity, whereas piperidine/pyrrolidine groups (g) could enhance basicity and membrane permeability .
  • Cyclobutyl vs.
  • Antifungal Activity: While the target compound’s bioactivity is unreported, highlights that N-[imino-(1-oxo-phthalazin-2-yl)methyl]benzenesulfonamides with methyl or halogen substitutions show potent antifungal effects (MIC ≤25 µg/mL against Candida albicans). This suggests that electron-withdrawing groups (e.g., fluorine) on the benzene ring may enhance activity .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight: The target compound’s molecular weight is likely higher than 3,4-Difluoro-N-(4-methylbenzyl)benzenesulfonamide (297.32 g/mol) due to the morpholinocyclobutylmethyl group. Elevated molecular weights (>500 g/mol) could limit oral bioavailability, a critical factor in drug design .
  • Purity and Stability : Commercial analogs like ’s compound (97% purity) emphasize the importance of high purity for pharmacological applications. The target compound’s stability under physiological conditions remains unstudied but may benefit from the morpholine group’s resistance to oxidation .

Biological Activity

3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C13H16F2N2O2S
  • Molecular Weight : 302.34 g/mol

This compound features a benzenesulfonamide moiety, which is known for its ability to interact with various biological targets, particularly in enzyme inhibition.

NLRP3 Inflammasome Inhibition

Recent studies have highlighted the role of benzenesulfonamide derivatives in inhibiting the NLRP3 inflammasome, which is implicated in several inflammatory diseases. For instance, a study identified analogs that exhibited significant inhibitory activity on the NLRP3 inflammasome with IC50 values indicating their potency as potential therapeutic agents against conditions like Alzheimer's disease and myocardial infarction .

Carbonic Anhydrase Inhibition

Sulfonamides are recognized for their inhibitory effects on carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance and are targets for various therapeutic interventions. The incorporation of specific substituents on the benzenesulfonamide scaffold can enhance selectivity and potency against different CA isoforms. For example, modifications have led to derivatives with K_I values in the nanomolar range, demonstrating their potential as selective inhibitors .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide and its analogs:

Activity Target IC50/KI Values Reference
NLRP3 Inflammasome InhibitionNLRP3 inflammasomeIC50 = 0.55 ± 0.091 μM
Carbonic Anhydrase InhibitionHuman Carbonic AnhydrasesK_I = 33.2 nM (hCA II)
Cytotoxicity EvaluationL929, MCF-7, Hep-3B cell linesMinimal cytotoxicity

Case Studies

  • Inflammatory Disease Models : In vivo studies using mouse models demonstrated that derivatives of this compound could significantly reduce markers of inflammation associated with diseases such as Alzheimer's and myocardial infarction. The modification of the sulfonamide moiety was found to be well-tolerated, enhancing biological activity without increasing toxicity .
  • Cancer Cell Lines : Evaluations in various cancer cell lines (e.g., MCF-7) showed that certain derivatives exhibited notable antiproliferative effects while maintaining low cytotoxicity levels. This suggests a favorable therapeutic window for further development .

Q & A

What are the recommended synthetic routes for 3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide, and how can reaction conditions be optimized for high yield?

Basic Research Question
Methodological Answer:
The synthesis typically involves a nucleophilic substitution reaction between 3,4-difluorobenzenesulfonyl chloride and 1-morpholin-4-ylcyclobutylmethylamine. Key steps include:

  • Step 1: React sulfonyl chloride with the amine in an inert solvent (e.g., dichloromethane) under basic conditions (triethylamine) to neutralize HCl byproducts.
  • Step 2: Purify the crude product via column chromatography using a hexane/ethyl acetate gradient.

Optimization Strategies:

ParameterOptimization ApproachReference
Reagent Ratio Use 1.2 equivalents of sulfonyl chloride to ensure complete amine reaction.
Solvent Anhydrous DCM minimizes side reactions.
Temperature Maintain 0–25°C to control exothermicity.

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign signals for fluorine atoms (split peaks), morpholine protons (δ 2.5–3.5 ppm), and cyclobutyl methyl groups (δ 1.5–2.5 ppm).
    • 19F NMR: Confirm fluorine substitution patterns (δ -110 to -130 ppm for difluoro groups).
  • HPLC-MS: Verify purity (>95%) and molecular ion ([M+H]⁺).
  • IR Spectroscopy: Identify sulfonamide S=O stretches (~1350 cm⁻¹).

Reference:

How can computational modeling be applied to predict the binding affinity of this compound to potential enzyme targets?

Advanced Research Question
Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., carbonic anhydrase). Focus on sulfonamide interactions with zinc ions.
  • MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds between morpholine groups and catalytic residues.
  • Free Energy Calculations: Apply MM-PBSA to estimate ΔG binding. Compare with experimental IC₅₀ values.

Reference:

What strategies are recommended for resolving contradictions in crystallographic data during structural elucidation?

Advanced Research Question
Methodological Answer:

  • Refinement Tools: Use SHELXL for high-resolution data. Check for twinning with PLATON.
  • Validation: Cross-validate hydrogen bonds and torsion angles using CCDC databases.
  • Data Reconciliation: If R-factor discrepancies arise, re-examine thermal displacement parameters or consider disorder modeling.

Reference:

What are the key considerations in designing biological assays to evaluate the pharmacological activity of this sulfonamide derivative?

Basic Research Question
Methodological Answer:

  • Target Selection: Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase IX).
  • Assay Design:
    • Enzyme Inhibition: Measure IC₅₀ via stopped-flow spectroscopy.
    • Cellular Uptake: Use fluorescent analogs for confocal microscopy.
  • Controls: Include positive controls (e.g., acetazolamide) and solvent blanks.

Reference:

How do modifications to the morpholine or cyclobutyl groups impact the compound's pharmacokinetic properties?

Advanced Research Question
Methodological Answer:

  • Lipophilicity: Replace morpholine with piperidine to increase logP (measured via shake-flask method).
  • Bioavailability: Cyclobutyl → cyclopentyl substitution improves membrane permeability (Caco-2 assay).
  • Metabolic Stability: Incubate with liver microsomes; track morpholine N-oxidation via LC-MS.

Reference:

What methodologies are employed to analyze reaction intermediates during the multi-step synthesis of this compound?

Advanced Research Question
Methodological Answer:

  • TLC Monitoring: Use silica plates with UV visualization.
  • In-Situ IR: Track sulfonamide formation via S=O peak emergence.
  • Quenching Studies: Isolate intermediates by flash freezing and characterize via NMR.

Reference:

What are the documented stability profiles of similar benzenesulfonamide derivatives under various storage conditions?

Basic Research Question
Methodological Answer:

  • Solid State: Stable at -20°C for >1 year (HPLC purity >90%).
  • Solution Phase: Degrades in DMSO >1 week; use fresh solutions.
  • pH Sensitivity: Avoid acidic conditions (pH <3) to prevent sulfonamide hydrolysis.

Reference:

How can researchers address discrepancies between computational predictions and experimental results in the compound's reactivity?

Advanced Research Question
Methodological Answer:

  • Parameter Adjustment: Re-optimize DFT functionals (e.g., B3LYP → M06-2X) for sulfonamide transition states.
  • Solvent Effects: Include implicit solvent models (e.g., COSMO) to match experimental kinetics.
  • Validation: Compare computed activation energies with Arrhenius plots from kinetic studies.

Reference:

What are the best practices for ensuring reproducibility in the synthesis of this compound across different laboratories?

Basic Research Question
Methodological Answer:

  • Protocol Standardization: Provide exact equivalents, solvent grades, and stirring speeds.
  • Data Sharing: Publish ¹H/¹³C NMR spectra in open-access repositories.
  • Collaborative Validation: Conduct round-robin tests with independent labs.

Reference:

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